molecular formula C13H19NO2 B2464325 Ethyl 2-amino-4-tert-butylbenzoate CAS No. 1431936-95-6

Ethyl 2-amino-4-tert-butylbenzoate

Cat. No. B2464325
CAS RN: 1431936-95-6
M. Wt: 221.3
InChI Key: OCXUMGHURVUDBW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-tert-butylbenzoate is a benzoate ester obtained by the formal condensation of 4-tert-butylbenzoic acid with ethanol . It is also known as tert-Butyl 4-(2-amino-ethyl)-benzoate . The empirical formula is C13H19NO2 and the molecular weight is 221.30 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCCC1=CC=C(C(OC(C)(C)C)=O)C=C1 . The InChI representation is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-amino-4-tert-butylbenzoate is not available, benzoate compounds are known to act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Safety and Hazards

Ethyl 4-aminobenzoate, a similar compound, is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

properties

IUPAC Name

ethyl 2-amino-4-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXUMGHURVUDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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